molecular formula C11H13BrN2 B566963 5-Bromo-3-butyl-1H-indazole CAS No. 1314988-13-0

5-Bromo-3-butyl-1H-indazole

Cat. No.: B566963
CAS No.: 1314988-13-0
M. Wt: 253.143
InChI Key: ZDURTHFQVOZAKO-UHFFFAOYSA-N
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Description

5-Bromo-3-butyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-Bromo-3-butyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

When handling 5-Bromo-3-butyl-1H-indazole, personal protective equipment and face protection should be worn. Contact with eyes, skin, or clothing should be avoided. Dust formation should be avoided and the compound should only be used under a chemical fume hood. Inhalation and ingestion of the compound should be avoided .

Future Directions

Indazole derivatives, including 5-Bromo-3-butyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-butyl-1H-indazole typically involves the bromination of 3-butyl-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives such as this compound-2-carboxylic acid.

    Reduction: Reduced derivatives such as this compound-2-amine.

    Substitution: Substituted derivatives such as 5-azido-3-butyl-1H-indazole.

Comparison with Similar Compounds

    5-Bromo-1H-indazole: Lacks the butyl group, resulting in different chemical properties and biological activities.

    3-Butyl-1H-indazole:

    5-Bromo-3-methyl-1H-indazole: Contains a methyl group instead of a butyl group, leading to variations in its chemical behavior.

Properties

IUPAC Name

5-bromo-3-butyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-7-8(12)5-6-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDURTHFQVOZAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716644
Record name 5-Bromo-3-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-13-0
Record name 5-Bromo-3-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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